![molecular formula C7H7NO4S B1280101 3-(Methylsulfonyl)picolinic acid CAS No. 61830-06-6](/img/structure/B1280101.png)
3-(Methylsulfonyl)picolinic acid
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Overview
Description
Synthesis Analysis
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells. Thirteen new derivatives of picolinic acid were designed and synthesized from the starting parent molecule, picolinic acid .Molecular Structure Analysis
In a study, FT-IR and FT-Raman spectra of 3-methyl picolinic acid (MPA) were recorded. The optimized geometry was obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G (d,p) basis set .Chemical Reactions Analysis
The NBO analysis was made to study the stability of the molecule arising from hyperconjugative interactions and charge delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Methylsulfonyl)picolinic acid can be found in databases like PubChem .Scientific Research Applications
Anticancer Activities
The compound has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities. Specifically, one of the complexes, fac- [Re (Pico) (CO) 3 (H 2 O)], demonstrated toxicity against Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells . This suggests that the compound could be used in the development of new anticancer drugs.
Antiviral Properties
Picolinic acid, a tryptophan metabolite endogenously produced in mammals, has been found to exhibit broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus . The compound inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . This suggests that the compound could be used in the development of new antiviral drugs.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfonylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMPPPFXKNYQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494108 |
Source
|
Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)picolinic acid | |
CAS RN |
61830-06-6 |
Source
|
Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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